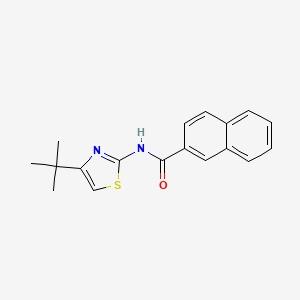

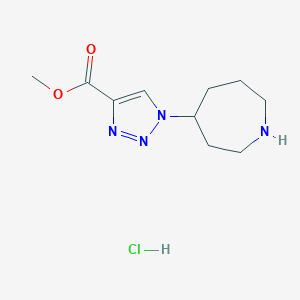

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

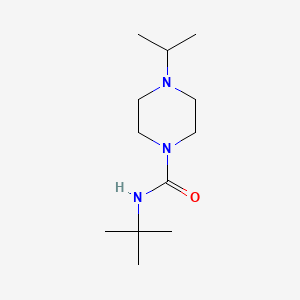

This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, an oxadiazole ring, and a quinolinone structure. These functional groups suggest that this compound could have interesting chemical and biological properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as the Suzuki cross-coupling reaction . This reaction is used to couple boronic acids with halides or pseudohalides, which could be relevant given the bromophenyl group in the compound .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The bromophenyl group, oxadiazole ring, and quinolinone structure will each contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer potential reactivity based on its functional groups. For example, the bromine atom in the bromophenyl group could potentially be replaced in a substitution reaction . The oxadiazole ring might also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the bromophenyl group could increase the compound’s density and boiling point .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

Research has demonstrated the successful synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which have shown significant antitumor activities against various cancer cell lines. These compounds were synthesized using a one-pot three-component method, evaluated through standard assays, and found to exhibit potent inhibitory activities, in some cases more so than the positive control 5-fluorouracil. The mechanism of action for representative compounds includes cell cycle arrest and apoptosis induction in cancer cells (Fang et al., 2016).

Antimicrobial and Antifungal Properties

Several studies have synthesized derivatives related to the specified compound, showing promising antibacterial and antifungal activities. For instance, compounds have been evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strains like Aspergillus niger and Candida albicans, displaying potent activities that compare favorably to standard drugs like ciprofloxacin and voriconazole (Sirgamalla & Boda, 2019).

Antioxidant and Antihypertensive Activities

Research has also explored the antioxidant, antibacterial, and antihypertensive activities of derivatives, showing that certain compounds exhibit significant in-vitro activities. These activities suggest a potential for the development of new therapeutic agents based on the quinoline core structure (Naik, Patil, & Satyanarayan, 2014).

Molecular Docking and Biological Evaluation

Further studies involve the synthesis and molecular docking to evaluate the biological activities of novel derivatives. These studies aim to understand the interaction between synthesized compounds and biological targets, providing insights into their potential therapeutic applications. For example, novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have been prepared as antimicrobial agents, showing potent activity against various pathogens (Ansari & Khan, 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrFN3O2/c1-23-9-14(16(24)13-8-12(20)6-7-15(13)23)18-21-17(22-25-18)10-2-4-11(19)5-3-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMMTSVBCUSORC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2925717.png)

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2925721.png)

![1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane](/img/structure/B2925726.png)

![5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole](/img/structure/B2925729.png)